OPB-3206

uPA inhibition serine protease plasminogen activator

OPB-3206 uniquely inhibits MMPs and uPA, distinguishing it from first-generation MMP inhibitors like batimastat/marimastat. This dual mechanism is critical for angiogenesis and metastasis research where unopposed uPA activity confounds results. It inhibits endothelial migration and tube formation at 10-100× lower concentrations than growth inhibition, enabling selective anti-angiogenic studies without cytotoxicity artifacts. Validated in vivo with oral bioavailability in rodent models. Procure for definitive MMP/uPA crosstalk investigations.

Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
CAS No. 166245-54-1
Cat. No. B1241732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPB-3206
CAS166245-54-1
Synonyms3S-(4-(N-hydroxyamino)-2R-isobutylsuccinyl)amino-1-methoxy-3,4-dihydrocarbostyril
OPB 3206
OPB-3206
OPB3206
Molecular FormulaC18H25N3O5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC1CC2=CC=CC=C2N(C1=O)OC
InChIInChI=1S/C18H25N3O5/c1-11(2)8-13(10-16(22)20-25)17(23)19-14-9-12-6-4-5-7-15(12)21(26-3)18(14)24/h4-7,11,13-14,25H,8-10H2,1-3H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1
InChIKeyOIVAPLYJZKBFMV-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPB-3206 (CAS 166245-54-1) Procurement: Overview of a Dual-Action MMP/uPA Inhibitor


OPB-3206 (CAS 166245-54-1) is a small-molecule synthetic matrix metalloproteinase (MMP) inhibitor with a carbostyril-based chemical structure [1]. It selectively inhibits multiple MMP family members including interstitial collagenase, gelatinase A (MMP-2), gelatinase B (MMP-9), and stromelysin [2]. Beyond MMP inhibition, OPB-3206 exhibits dual pharmacological activity through concurrent inhibition of urokinase-type plasminogen activator (uPA), a serine protease component of the plasminogen activation system [3]. This dual MMP/uPA inhibitory profile distinguishes OPB-3206 from first-generation MMP inhibitors and positions it as a mechanistically unique tool compound for investigating extracellular matrix remodeling, angiogenesis, and tumor metastasis pathways.

OPB-3206 (CAS 166245-54-1): Why Generic MMP Inhibitor Substitution Fails


Generic substitution among MMP inhibitors is scientifically invalid because this compound class exhibits substantial variation in selectivity profiles, ancillary target engagement, and functional outcomes beyond simple enzyme inhibition potency. First-generation broad-spectrum MMP inhibitors such as batimastat (BB-94) and marimastat (BB-2516) target MMP catalytic domains exclusively, whereas OPB-3206 additionally inhibits uPA activity, creating a distinct mechanism of action [1]. Furthermore, OPB-3206 demonstrates differential concentration-response relationships in angiogenesis models compared to its MMP inhibitory potency, with anti-migratory and anti-tubulogenic effects occurring at 10–100× lower concentrations than required for growth inhibition [2]. These divergent properties mean that substituting OPB-3206 with a structurally distinct MMP inhibitor would yield fundamentally different experimental outcomes and confound data interpretation in angiogenesis, metastasis, or uPA-dependent pathway studies.

OPB-3206 (CAS 166245-54-1): Quantified Differentiation vs. BB-94 and BB-2516


OPB-3206 vs. BB-94 and BB-2516: Differential uPA Inhibitory Activity

In a direct comparative study evaluating both MMP and uPA inhibitory activity, OPB-3206 demonstrated uPA inhibition on fibrin zymogram, whereas the first-generation MMP inhibitors batimastat (BB-94) and marimastat (BB-2516) showed no detectable uPA inhibitory activity under identical assay conditions [1]. This represents a binary qualitative difference in target engagement that cannot be achieved through dose escalation of the comparators.

uPA inhibition serine protease plasminogen activator fibrin zymography

OPB-3206 vs. BB-94 and BB-2516: Reduced MMP Inhibitory Potency Offset by Functional Anti-Angiogenic Efficacy

Head-to-head comparison revealed that OPB-3206 requires much higher concentrations for 50% inhibition of interstitial collagenase and type IV collagenase compared to BB-94 and BB-2516 [1]. Despite this lower MMP inhibitory potency, OPB-3206 inhibited bovine aortic endothelial cell migration and tube formation at 10–100× lower concentrations than those required to inhibit cell growth [2], demonstrating a functional dissociation between direct MMP inhibitory activity and anti-angiogenic efficacy.

MMP inhibition collagenase angiogenesis endothelial cell migration

OPB-3206: Quantitative Anti-Angiogenic Selectivity Window in Endothelial Cell Assays

In an in vitro angiogenesis model using bovine aortic endothelial cells, OPB-3206 inhibited cell migration and tube formation at concentrations 10–100× lower than those required to inhibit cell growth [1]. This quantitative selectivity window indicates that the anti-angiogenic effects of OPB-3206 are not secondary to cytotoxicity or growth inhibition but rather represent a specific functional activity.

angiogenesis tube formation endothelial cell migration selectivity

OPB-3206: Multi-MMP Inhibition Profile with Defined IC50 Values

OPB-3206 exhibits a defined multi-MMP inhibition profile with measured IC50 values against interstitial collagenase (7 × 10^-7 M), gelatinase A/MMP-2 (5 × 10^-6 M), gelatinase B/MMP-9 (5 × 10^-7 M), and stromelysin (2 × 10^-6 M) [1]. Among these targets, the highest potency is observed against interstitial collagenase and MMP-9, with a >10-fold selectivity over MMP-2.

MMP-2 MMP-9 collagenase stromelysin IC50

OPB-3206 (CAS 166245-54-1): Validated Research Application Scenarios Based on Quantitative Evidence


Dual MMP/uPA Pathway Inhibition Studies in Angiogenesis and Tumor Metastasis Models

OPB-3206 is uniquely suited for experimental systems requiring concurrent inhibition of both MMP and uPA pathways. Direct comparative data demonstrate that OPB-3206 inhibits uPA activity while BB-94 and BB-2516 do not [1]. This dual-action mechanism is particularly relevant for angiogenesis research, where both MMP-mediated matrix degradation and uPA-mediated plasmin activation contribute to endothelial cell invasion and vessel formation. Researchers investigating the crosstalk between these two protease systems should preferentially select OPB-3206 over first-generation MMP inhibitors to avoid confounding due to unopposed uPA activity.

Anti-Angiogenic Assays Requiring Dissociation from Cytotoxicity

OPB-3206 is appropriate for angiogenesis studies where distinguishing specific anti-angiogenic effects from general cytotoxicity is critical. The compound inhibits endothelial cell migration and tube formation at concentrations 10–100× lower than those required for growth inhibition in bovine aortic endothelial cells [1]. This selectivity window allows researchers to design dose-response experiments that isolate angiogenesis-specific effects, facilitating mechanistic studies of vascular development, tumor angiogenesis, and anti-angiogenic drug screening without the confounding influence of cytotoxic artifacts.

Lung Metastasis Models with Defined MMP/uPA Dependency

OPB-3206 has been validated in in vivo metastasis models, including reduction of lung metastasis in colon carcinoma models following dietary administration [1]. The compound also shows application potential in osteosarcoma lung metastasis research based on its mechanism of preventing MMP-9 activation and reducing extracellular matrix degradation [2]. Researchers employing experimental metastasis assays, particularly those involving tail vein injection of tumor cells and subsequent lung colonization, may find OPB-3206 a suitable tool compound for probing the role of MMP/uPA-mediated matrix remodeling in metastatic niche establishment.

In Vivo Efficacy Studies with Defined Oral Bioavailability Parameters

OPB-3206 demonstrates oral bioavailability suitable for in vivo efficacy studies in rodent models. Pharmacokinetic characterization in rats following oral administration shows serum concentration peaks at 40 minutes post-dose, with undetectable levels by 8 hours [1]. Dietary administration at 0.1% and 0.2% concentrations for 7 weeks has been employed in published studies [2]. This defined pharmacokinetic profile enables researchers to design time-course experiments and select appropriate dosing regimens for in vivo angiogenesis, tumor growth, or metastasis studies requiring systemic exposure to the compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPB-3206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.